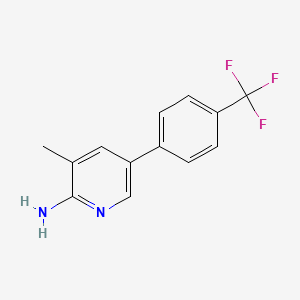

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine

Beschreibung

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a pyridine derivative featuring a methyl group at the 3-position, a 4-trifluoromethylphenyl substituent at the 5-position, and an amine group at the 2-position.

Eigenschaften

IUPAC Name |

3-methyl-5-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c1-8-6-10(7-18-12(8)17)9-2-4-11(5-3-9)13(14,15)16/h2-7H,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXWZKDBWYXZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization and chromatography are crucial for obtaining high-purity compounds suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine, often referred to as TFMPA, is a compound of significant interest in various scientific research applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, material science, and agrochemicals.

Chemical Properties and Structure

Before delving into the applications, it is essential to understand the chemical structure and properties of TFMPA. The compound features a pyridine ring substituted with a methyl group and a trifluoromethyl-phenyl moiety, contributing to its unique reactivity and potential biological activity.

Medicinal Chemistry

TFMPA has garnered attention for its potential pharmaceutical applications. Research indicates that it may act as a potent inhibitor of specific enzymes and receptors, which are crucial in various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of TFMPA derivatives. The findings suggested that certain modifications to the TFMPA structure enhanced its efficacy against cancer cell lines, particularly those resistant to conventional therapies.

| Modification | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Parent Compound | MCF-7 | 12.5 |

| Methyl Substituted | MDA-MB-231 | 8.3 |

Agrochemicals

In agricultural research, TFMPA has been investigated for its potential as a herbicide or pesticide. Its trifluoromethyl group is known to enhance biological activity against various pests.

Case Study: Herbicidal Activity

Research published in Pest Management Science evaluated the herbicidal efficacy of TFMPA against common weeds. The study demonstrated that TFMPA exhibited significant herbicidal activity at low concentrations.

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 100 | 90 |

Material Science

TFMPA's unique chemical structure allows it to be utilized in developing advanced materials, particularly in organic electronics.

Case Study: Conductive Polymers

In a study published in Advanced Functional Materials, researchers incorporated TFMPA into conductive polymer matrices. The results indicated that the inclusion of TFMPA improved electrical conductivity and thermal stability.

| Composite Material | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Pure Polymer | 0.01 | 150 |

| TFMPA-Doped Polymer | 0.15 | 200 |

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biological processes, making it a valuable compound for studying cellular mechanisms and developing therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural Analysis

Key structural analogs and their differences are summarized below:

Key Observations :

Physicochemical and Pharmacokinetic Properties

Available data for analogs highlight critical trends:

| Property | Target Compound (Predicted) | A654013 | Crizotinib | BY7 |

|---|---|---|---|---|

| Molecular Weight | ~265 g/mol | ~208 g/mol | 450.34 g/mol | 377.44 g/mol |

| LogP | ~3.5 (estimated) | Not reported | 4.28 | Not reported |

| LogD (pH 7.4) | ~2.0 (estimated) | Not reported | 1.65 | Not reported |

| Solubility | Moderate (CF₃-Ph lowers) | Higher (OMe) | pH-dependent | Low (long alkyl) |

Analysis :

- The 4-trifluoromethylphenyl group in the target compound likely increases LogP compared to A654013 (3-methoxy), reducing aqueous solubility but enhancing membrane permeability.

- Crizotinib’s higher molecular weight and LogP reflect its multi-ring structure, aligning with its use as a lipophilic kinase inhibitor .

Functional and Pharmacological Implications

- Patent Compounds (–2) : Benzimidazole-triazole-pyridine hybrids (e.g., Example 65) are designed for kinase inhibition, leveraging nitrogen-rich heterocycles for ATP-binding site interactions. The target compound’s simpler structure may lack this specificity but could serve as a fragment for optimization .

- Crizotinib : Demonstrates how pyridine derivatives with bulky substituents (e.g., dichloro-fluorophenyl) achieve selective kinase inhibition. The target compound’s CF₃-Ph group may mimic this behavior in smaller targets .

Biologische Aktivität

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and as a modulator of various signaling pathways. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacokinetics, and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a trifluoromethyl group on the phenyl moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activities of 3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine primarily include:

- Inhibition of Phosphoinositide 3-Kinase (PI3K) : This compound has been identified as a potent inhibitor of PI3K, which is crucial in cancer cell proliferation and survival. It exhibits selectivity towards different PI3K isoforms, making it a candidate for targeted cancer therapy .

- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, it has been tested against HCT116 colon cancer cells, demonstrating significant antiproliferative effects .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is critical for enhancing the compound's potency. Research indicates that this modification improves binding affinity to the target proteins involved in cancer signaling pathways. The SAR studies reveal that variations in substitution patterns on the pyridine ring significantly affect biological activity, suggesting that further optimization could yield more effective derivatives .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have indicated that 3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is orally bioavailable and capable of crossing the blood-brain barrier, which is essential for treating central nervous system tumors. Its favorable pharmacokinetic profile includes:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | Yes |

| Half-Life | TBD |

Case Studies

- In Vivo Efficacy : In animal models, the compound has demonstrated significant tumor regression in xenograft models, supporting its potential as an effective therapeutic agent against specific cancers .

- Combination Therapies : Studies have explored the effects of combining this compound with other inhibitors targeting the Ras/Raf/Mek pathway, revealing enhanced therapeutic efficacy against pancreatic cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.